
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as FPYPM, is a chemical compound that has gained interest in the scientific community due to its potential applications in drug discovery and development. FPYPM is a pyrrolidine derivative that contains a fluoropyridine moiety, which makes it a valuable building block for the synthesis of various biologically active molecules.
作用机制
The mechanism of action of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play critical roles in cellular processes such as cell proliferation, survival, and signal transduction. For example, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of protein kinase CK2, which regulates various cellular processes such as DNA repair, cell cycle progression, and apoptosis. (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to inhibit the replication of influenza virus by targeting the viral polymerase complex.
Biochemical and Physiological Effects:
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects depending on the specific biological target. For example, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of protein kinase CK2, which leads to the inhibition of cell proliferation and survival. (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has also been shown to inhibit the replication of influenza virus by targeting the viral polymerase complex, which leads to the inhibition of viral replication.
实验室实验的优点和局限性
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its high yield and purity, its versatility as a building block for the synthesis of various biologically active molecules, and its potential as a starting material for drug discovery and development. However, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research and development of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone. One direction is the synthesis of novel (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone derivatives with improved pharmacological properties and selectivity towards specific biological targets. Another direction is the evaluation of the potential of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone as a starting material for the synthesis of novel drugs for the treatment of various diseases such as cancer and viral infections. Furthermore, the elucidation of the mechanism of action of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone and its derivatives will provide valuable insights into the cellular processes that are regulated by the targeted enzymes and proteins.
合成方法
The synthesis of (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone involves the reaction of 5-fluoropyridin-3-amine with pyrrolidine-1-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a nucleophilic addition of the pyrrolidine-1-carbaldehyde to the 5-fluoropyridin-3-amine, followed by reduction of the resulting imine to the corresponding amine. The final product, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone, is obtained as a white crystalline solid with a high yield.
科学研究应用
(5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been used as a valuable building block for the synthesis of various biologically active molecules such as kinase inhibitors, antiviral agents, and anticancer drugs. For example, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been used as a key intermediate in the synthesis of potent and selective inhibitors of protein kinase CK2, which plays a critical role in cell proliferation and survival. (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has also been used as a starting material for the synthesis of novel antiviral agents that target the replication of influenza virus. Furthermore, (5-Fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone has been used as a building block for the synthesis of anticancer agents that target the DNA damage response pathway.
属性
IUPAC Name |
(5-fluoropyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQPKJCTZAEHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pyrrolidine-1-carbonyl)pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


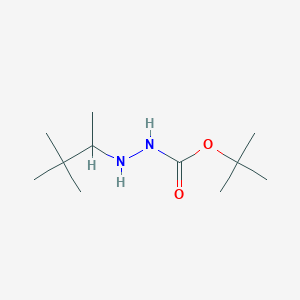
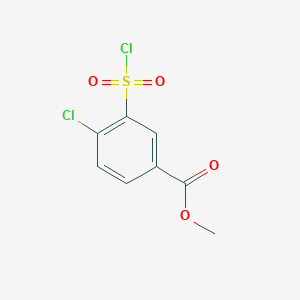
![N-(4-acetylphenyl)-2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
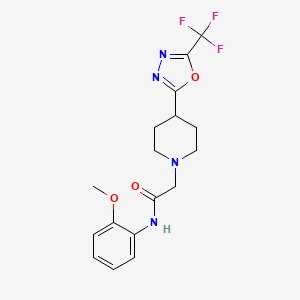
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2801367.png)
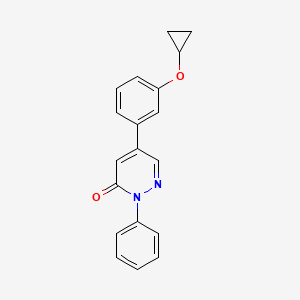
![N-(2,4-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2801371.png)
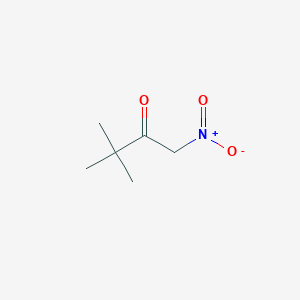
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2801374.png)

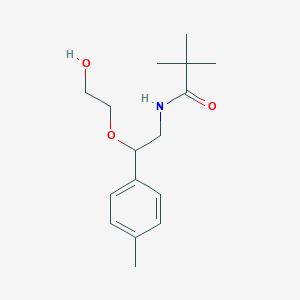
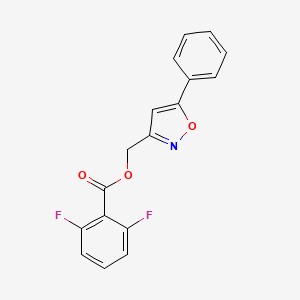
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2801381.png)